GluR23Y

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

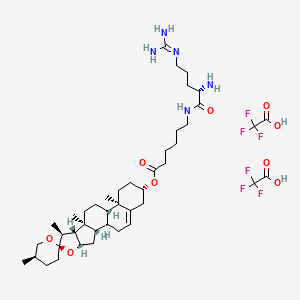

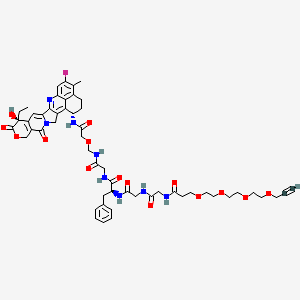

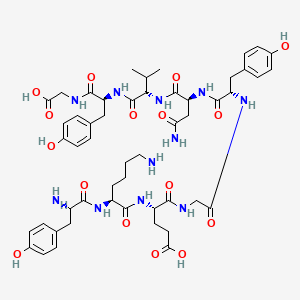

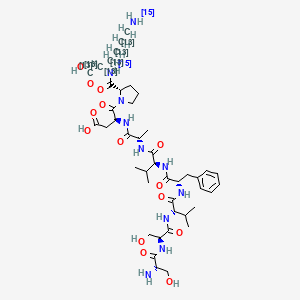

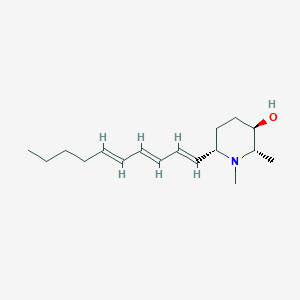

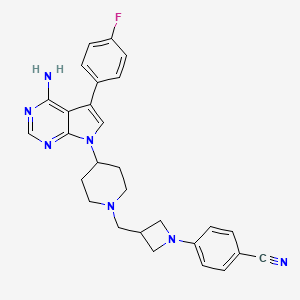

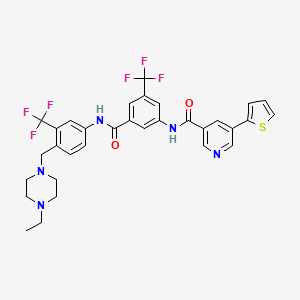

GluR23Y is a biologically active peptide that has been utilized in various scientific studies, particularly in the field of neuroscience. It is known for its ability to inhibit the endocytosis of AMPA receptors, which are crucial for synaptic transmission and plasticity in the brain . The compound has a molecular weight of 1092.16 and a molecular formula of C51H69N11O16 .

Preparation Methods

GluR23Y is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds

Chemical Reactions Analysis

GluR23Y primarily undergoes reactions typical of peptides, such as hydrolysis and oxidation. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids. Oxidation reactions can affect the side chains of certain amino acids, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively . Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are the hydrolyzed amino acids and oxidized peptide derivatives.

Scientific Research Applications

GluR23Y has been extensively studied for its role in inhibiting the endocytosis of AMPA receptors. This property makes it valuable in research related to synaptic plasticity, learning, and memory. For example, this compound has been used to investigate the mechanisms underlying long-term depression (LTD) in neurons, a process important for synaptic plasticity . Additionally, it has been shown to ameliorate cognitive dysfunction in animal models of Alzheimer’s disease by targeting the CREB signaling pathway . In the field of addiction research, this compound has been used to study its effects on morphine-seeking behavior in rats, demonstrating its potential in modulating drug addiction behaviors .

Mechanism of Action

The primary mechanism of action of GluR23Y involves the inhibition of AMPA receptor endocytosis. By preventing the internalization of these receptors, this compound helps maintain their presence on the cell surface, thereby enhancing synaptic transmission and plasticity . This inhibition is achieved by introducing this compound into neurons through fusion with the membrane transduction domain of HIV-1 TAT . The molecular targets of this compound include the AMPA receptors, and its effects are mediated through pathways involving the CREB signaling pathway .

Comparison with Similar Compounds

GluR23Y is unique in its specific inhibition of AMPA receptor endocytosis. Similar compounds include other peptides that target AMPA receptors or other types of glutamate receptors. For example, peptides like Tat-GluR23Y have been used in research to study their effects on synaptic plasticity and cognitive functions . this compound stands out due to its specific action on AMPA receptors and its demonstrated efficacy in various research applications, such as Alzheimer’s disease and addiction studies .

Properties

Molecular Formula |

C51H69N11O16 |

|---|---|

Molecular Weight |

1092.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C51H69N11O16/c1-27(2)44(51(78)61-37(47(74)56-26-43(70)71)22-29-8-14-32(64)15-9-29)62-50(77)39(24-40(54)66)60-49(76)38(23-30-10-16-33(65)17-11-30)57-41(67)25-55-46(73)36(18-19-42(68)69)59-48(75)35(5-3-4-20-52)58-45(72)34(53)21-28-6-12-31(63)13-7-28/h6-17,27,34-39,44,63-65H,3-5,18-26,52-53H2,1-2H3,(H2,54,66)(H,55,73)(H,56,74)(H,57,67)(H,58,72)(H,59,75)(H,60,76)(H,61,78)(H,62,77)(H,68,69)(H,70,71)/t34-,35-,36-,37-,38-,39-,44-/m0/s1 |

InChI Key |

SABFXOLOYWCIHR-CJSTXFCISA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)